2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione, also known as compound C3, is a novel small molecule identified through high-throughput computational screening of the ChemBridge library. [] It has been investigated for its potential as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) kinase activities, primarily in the context of gastric cancer research. []
The molecular structure of 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione (compound C3) has been analyzed using computational methods, including atomistic molecular dynamics simulations. [] The simulations revealed favorable binding energy, a suitable binding pose, and optimal interactions with key residues of both EGFR and HER2, suggesting its potential as a dual inhibitor. []
The primary mechanism of action for 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione (compound C3) involves the dual inhibition of EGFR and HER2 kinase activities. [] By binding to these kinases, compound C3 hinders their phosphorylation activity, which is crucial for downstream signaling pathways involved in cell proliferation, adhesion, angiogenesis, and metastasis. [] This dual inhibition strategy is particularly relevant in addressing the challenges posed by intra-tumoral heterogeneity and genetic mutations often observed in gastric cancers. []
The primary application explored for 2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione (compound C3) is in the realm of gastric cancer research. [] In vitro studies have demonstrated its ability to inhibit the kinase activities of both EGFR and HER2, key drivers of gastric cancer progression. [] Additionally, compound C3 exhibited inhibitory effects on the growth of gastric cancer cell lines (KATOIII and Snu-5) in vitro. []
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: